(2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid
Overview
Description
(2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid, also known as MOBA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MOBA is a member of the family of α-keto acids, which are known for their ability to act as inhibitors of various enzymes. In
Scientific Research Applications
Neuroprotective Agent Development
The compound (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid and its derivatives have been studied for their role as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. These compounds are among the most potent inhibitors of this enzyme, suggesting their potential in developing neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).
Cancer Research
Derivatives of this compound, specifically para-methyl and para-methoxy maleanilinic acids, have been evaluated for their cytotoxicity against various carcinoma cells. Their effectiveness against hepatocellular, breast, and colon carcinoma cells highlights their potential in cancer research (Zayed, El-desawy, & Eladly, 2019).
Metal Ion Complexation
Studies on complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been conducted. These studies focus on understanding the thermal and magnetic properties of such complexes, which could have implications in materials science and chemistry (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).
Synthesis of Heterocyclic Compounds
Research has explored using derivatives of (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid as starting materials for synthesizing a variety of heterocyclic compounds. These studies contribute to the field of organic chemistry and drug development (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Biological Activity Studies
A series of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives, related to (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid, have been synthesized and their biological activities, including anti-inflammatory, analgesic, and antimicrobial activities, have been evaluated. This research contributes to the understanding of the medicinal potential of these compounds (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).
properties
IUPAC Name |
(Z)-4-(3-methylanilino)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNDLSMAJWWVCH-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364349 | |
Record name | F0856-0038 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(3-methylanilino)-4-oxobut-2-enoic acid | |
CAS RN |
42537-50-8 | |
Record name | NSC62638 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F0856-0038 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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